2-[(2-aminophenyl)sulfanyl]-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide
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Overview
Description
2-[(2-AMINOPHENYL)SULFANYL]-5-(MORPHOLINOSULFONYL)-N~1~-PHENYLBENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an aminophenyl group, a morpholinosulfonyl group, and a phenylbenzamide core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-AMINOPHENYL)SULFANYL]-5-(MORPHOLINOSULFONYL)-N~1~-PHENYLBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the initial preparation of 2-aminophenylthiol, which is then reacted with a suitable benzamide derivative under controlled conditions. The morpholinosulfonyl group is introduced through a sulfonylation reaction, often using morpholine and a sulfonyl chloride reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-purity reagents and advanced purification methods, such as chromatography, is essential to obtain the desired compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-[(2-AMINOPHENYL)SULFANYL]-5-(MORPHOLINOSULFONYL)-N~1~-PHENYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfonyl and aminophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminophenyl group can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted benzamide compounds .
Scientific Research Applications
2-[(2-AMINOPHENYL)SULFANYL]-5-(MORPHOLINOSULFONYL)-N~1~-PHENYLBENZAMIDE has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[(2-AMINOPHENYL)SULFANYL]-5-(MORPHOLINOSULFONYL)-N~1~-PHENYLBENZAMIDE involves its interaction with specific molecular targets. The aminophenyl and sulfonyl groups play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-[(2-AMINOPHENYL)THIO]BENZONITRILE: Shares the aminophenyl and thio groups but lacks the morpholinosulfonyl and benzamide components.
N-(2-AMINOPHENYL)BENZAMIDE: Contains the aminophenyl and benzamide groups but lacks the sulfonyl and morpholine components.
Uniqueness
2-[(2-AMINOPHENYL)SULFANYL]-5-(MORPHOLINOSULFONYL)-N~1~-PHENYLBENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonyl and morpholine groups enhances its solubility and interaction with biological targets, making it a valuable compound for diverse applications .
Properties
Molecular Formula |
C23H23N3O4S2 |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-(2-aminophenyl)sulfanyl-5-morpholin-4-ylsulfonyl-N-phenylbenzamide |
InChI |
InChI=1S/C23H23N3O4S2/c24-20-8-4-5-9-22(20)31-21-11-10-18(32(28,29)26-12-14-30-15-13-26)16-19(21)23(27)25-17-6-2-1-3-7-17/h1-11,16H,12-15,24H2,(H,25,27) |
InChI Key |
IXDWTFLYMQGKAW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)SC3=CC=CC=C3N)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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